2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
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Description
2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.329. The purity is usually 95%.
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Scientific Research Applications
Designer Substrate in Heterocyclic Scaffold Syntheses :
- The compound dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a morpholine derivative, has been synthesized and utilized as a versatile "chemical multitalent" for transforming into valuable heterocyclic building blocks. These include various derivatives with potential applications in pharmaceuticals and material sciences (Pandey, Gaikwad, & Gadre, 2012).
Structural Examination in Crystallography :
- The molecular and crystal structure of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been studied. Such structural examinations are crucial in understanding the physical and chemical properties of new synthetic compounds, which can further guide their application in various scientific fields (Mironova et al., 2012).
Antifungal Agent Development :
- A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potential antifungal agents against Candida and Aspergillus species. This highlights the compound's relevance in the development of new antifungal treatments (Bardiot et al., 2015).
Electrochemical Fluorination in Organic Synthesis :
- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholino-group substituted carboxylic acids illustrates the compound's role in organic synthesis, particularly in the production of fluorinated organic compounds (Takashi et al., 1998).
Peptidomimetic Chemistry :
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrates the compound's application in peptidomimetic chemistry. This is significant for the development of peptide-based therapeutics (Sladojevich, Trabocchi, & Guarna, 2007).
Properties
IUPAC Name |
2-[6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-13(4,5)18-7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUVDYJDPFEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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